Lactimidomycin
Description
Discovery and Initial Isolation from Natural Sources
Lactimidomycin was first brought to the attention of the scientific community in 1992 following its isolation from the fermentation broth of a soil bacterium. acs.org
The producing organism of this compound was identified as the actinomycete Streptomyces amphibiosporus (ATCC 53964). acs.orgnih.govnih.gov This discovery was the result of screening programs aimed at identifying new bioactive compounds from natural sources. acs.org The isolation of this compound from this particular Streptomyces species marked the entry of a new and potent member into the family of glutarimide-containing macrolides. acs.orgrsc.org
Classification within the Glutarimide-Containing Polyketide Family
This compound is classified as a glutarimide-containing polyketide, a family of natural products known for their diverse and potent biological activities. acs.orgnih.govmdpi.com These compounds are characterized by a shared glutarimide (B196013) ring, which is a six-membered cyclic imide, attached to a polyketide-derived macrolactone ring. acs.orgresearchgate.net The biosynthesis of these molecules involves complex enzymatic machinery, including acyltransferase-less type I polyketide synthases. acs.orgnih.gov
This compound shares structural similarities with other well-known glutarimide-containing polyketides, including cycloheximide (B1669411), migrastatin (B49465), and iso-migrastatin. nih.govriken.jp While all these compounds possess the characteristic glutarimide moiety, they differ in the structure of their macrolide rings. nih.govcapes.gov.br For instance, this compound has a 12-membered macrolactone ring. acs.orgrsc.org The shared biosynthetic pathways and structural motifs among these compounds have been a subject of significant research, providing insights into how nature generates such a diverse array of bioactive molecules. acs.orgnih.govresearchgate.net
| Compound | Key Structural Feature | Primary Known Activity |
| This compound | 12-membered macrolactone ring | Inhibition of protein translation, Cytotoxicity acs.orgriken.jp |
| Cycloheximide | Glutarimide ring attached to a cyclohexanone (B45756) moiety | Inhibition of eukaryotic protein synthesis riken.jp |
| Migrastatin | 14-membered macrolactone ring | Inhibition of tumor cell migration nih.govresearchgate.net |
| Iso-migrastatin | 12-membered macrolactone ring | Precursor to migrastatin, inhibits cell migration nih.govresearchgate.net |
Early Observations of Biological Activities
From its initial discovery, this compound exhibited potent biological effects that prompted further investigation into its mechanism of action.
Early studies reported that this compound possesses strong cytotoxic activity against a variety of human tumor cell lines in vitro, with IC50 values in the nanomolar range. acs.orgbaylorsynthesisdrugleadlab.comtandfonline.com It was also shown to have in vivo antitumor activity in mouse models. acs.orgumich.edu This potent antiproliferative effect on cancer cells established this compound as a compound of interest for potential anticancer drug development. rsc.orgbaylorsynthesisdrugleadlab.comnih.gov
Initial investigations into the mechanism underlying its cytotoxicity revealed that this compound is a potent inhibitor of protein synthesis. acs.orgmedchemexpress.com Subsequent detailed studies clarified that it specifically inhibits the elongation step of eukaryotic protein translation. nih.govriken.jp Mechanistic studies, often in comparison with cycloheximide, revealed that both inhibitors bind to the E-site of the 60S ribosomal subunit, thereby blocking the translocation step. riken.jpnih.gov However, due to its larger size, this compound was found to be a more potent inhibitor than cycloheximide, preferentially acting on the initiating ribosome. nih.govnih.govpnas.org This selective inhibition of translation has been a key focus of research, highlighting its potential as a tool for studying protein synthesis and as a lead for therapeutic development. riken.jpnih.gov
Preliminary Antifungal Activity Detections
This compound, a glutarimide antibiotic isolated from the bacterium Streptomyces amphibiosporus, was identified as having inhibitory activity against fungi in early research. researchgate.netscispace.comtandfonline.com This biological activity is consistent with its mechanism of action as a potent inhibitor of protein synthesis in eukaryotic cells, which include fungi. scispace.complos.org The compound targets the 80S ribosome, thereby preventing translation elongation. plos.orgucl.ac.uk
Initial microbial sensitivity tests performed during its discovery confirmed its effect on fungi. researchgate.net While extensive public data on its minimum inhibitory concentrations (MIC) against a wide panel of fungal species is limited, it is recognized as a member of the glutarimide-containing polyketide family, which includes other compounds well-known for their antifungal properties, such as Cycloheximide and streptimidones. ijcmas.commsjonline.org
Research has noted that some fungi, such as certain species of Candida, have been reported to be resistant to this compound. researchgate.net Conversely, other studies have listed it as having activity against various fungi, including Aspergillus niger. scispace.comnexusacademicpublishers.com The table below summarizes the available preliminary findings on its antifungal spectrum.
Table 1. Summary of Preliminary Antifungal Activity of this compound
| Fungal Species | Activity Detected | Reported MIC |
| Aspergillus niger | Inhibitory Activity | 21 µg/L nexusacademicpublishers.com |
| Candida spp. | Resistance Reported | Not Applicable researchgate.net |
| Various Fungi | General Inhibitory Activity | Not Specified researchgate.nettandfonline.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H35NO6 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
4-[(E,2R,5S)-2-hydroxy-5-methyl-7-[(2R,3S,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione |
InChI |
InChI=1S/C26H35NO6/c1-17-10-8-6-4-5-7-9-11-25(32)33-26(17)19(3)12-18(2)22(29)16-21(28)13-20-14-23(30)27-24(31)15-20/h4,6,8-12,17-18,20-21,26,28H,5,7,13-16H2,1-3H3,(H,27,30,31)/b6-4+,10-8-,11-9+,19-12+/t17-,18-,21+,26+/m0/s1 |
InChI Key |
OYOKHBHOTQDIPM-BRHOHSSQSA-N |
SMILES |
CC1C=CC=CCCC=CC(=O)OC1C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C |
Isomeric SMILES |
C[C@H]1/C=C\C=C\CC/C=C/C(=O)O[C@H]1/C(=C/[C@H](C)C(=O)C[C@@H](CC2CC(=O)NC(=O)C2)O)/C |
Canonical SMILES |
CC1C=CC=CCCC=CC(=O)OC1C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C |
Synonyms |
lactimidomycin |
Origin of Product |
United States |
Biosynthesis of Lactimidomycin
Elucidation of the ltm Biosynthetic Gene Cluster
The biosynthesis of lactimidomycin is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), designated as the ltm cluster. The identification and analysis of this cluster have been pivotal in unraveling the step-by-step assembly of the molecule.
Genomic Scanning and Sequence Analysis of ltm Genes
The ltm biosynthetic gene cluster was identified and cloned from Streptomyces amphibiosporus ATCC 53964. nih.govnih.gov Through genomic scanning and sequence analysis, the cluster was characterized, revealing its genetic organization and the complement of genes involved in producing this compound. nih.govnih.gov This analysis was aided by the structural similarities between this compound and another glutarimide-containing polyketide, iso-migrastatin, which suggested a related biosynthetic origin. nih.govacs.org
Identification of Open Reading Frames and Proposed Functions
The ltm gene cluster from Streptomyces amphibiosporus ATCC 53964 is comprised of nine genes. nih.govnih.gov These genes encode the enzymatic machinery necessary for the synthesis of the this compound backbone and its subsequent modifications. The majority of these genes, ltmBCDEFGHL, encode an acyltransferase (AT)-less type I polyketide synthase (PKS). nih.govnih.gov The remaining gene, ltmK, encodes a crucial tailoring enzyme. nih.govnih.gov
The proposed functions of the key open reading frames (ORFs) within the ltm cluster have been deduced through homology analysis with known biosynthetic genes, particularly those from the iso-migrastatin (mgs) gene cluster. nih.govnih.gov
| Gene | Proposed Function |
| ltmBCDEFGHL | Acyltransferase (AT)-less Type I Polyketide Synthase (PKS) |
| ltmK | Cytochrome P450 desaturase |
Enzymatic Machinery of this compound Biosynthesis
The synthesis of the complex this compound structure is carried out by a sophisticated enzymatic assembly line, featuring a unique type of polyketide synthase and a specific tailoring enzyme.
Characterization of Acyltransferase (AT)-less Type I Polyketide Synthases (PKS)
The core of the this compound biosynthetic machinery is an AT-less type I PKS, which is a large, multi-domain enzyme complex. nih.govnih.govacs.org Unlike canonical type I PKSs that have their own integrated acyltransferase (AT) domains to load extender units, the this compound PKS lacks these domains. nih.govscispace.com This feature is also observed in the biosynthesis of iso-migrastatin. nih.govacs.org The AT-less nature of this PKS suggests a distinct mechanism for substrate selection and incorporation during polyketide chain elongation.
Role of Specific Tailoring Enzymes (e.g., Cytochrome P450 Desaturase)
Following the synthesis of the polyketide backbone by the PKS, a key modification is introduced by a tailoring enzyme. In the case of this compound, a single tailoring enzyme, LtmK, is involved. nih.govnih.gov LtmK has been identified as a cytochrome P450 desaturase. nih.govacs.org This enzyme is responsible for introducing a double bond into the macrolide structure, a critical step in the formation of the final this compound molecule. nih.govnih.gov
Gene inactivation studies have confirmed the essential role of LtmK. nih.gov When the ltmK gene was inactivated, the production of this compound was abolished, and a precursor molecule, 8,9-dihydro-LTM, accumulated. nih.govnih.gov This finding solidified the function of LtmK as the desaturase that converts the nascent polyketide intermediate into this compound. nih.govnih.gov
Proposed Biosynthetic Pathway and Key Steps
Based on the genetic and biochemical evidence, a biosynthetic pathway for this compound has been proposed. The key steps are as follows:
Polyketide Chain Assembly: The AT-less type I PKS, encoded by ltmBCDEFGHL, synthesizes the nascent polyketide intermediate, 8,9-dihydro-LTM (also referred to as 14 in some literature). nih.govnih.gov
Desaturation: The cytochrome P450 desaturase, LtmK, then acts on this intermediate, catalyzing the formation of a double bond to yield the final product, this compound. nih.govnih.gov
The isolation of biosynthetic intermediates from both the wild-type and mutant strains of S. amphibiosporus has provided strong support for this proposed pathway. nih.govnih.gov For instance, the accumulation of 8,9-dihydro-LTM in the ΔltmK mutant directly points to its role as the immediate precursor to this compound. nih.gov Furthermore, minor co-metabolites such as 8,9-dihydro-8S-hydroxy-LTM and 8,9-dihydro-9R-hydroxy-LTM have also been identified, suggesting some level of enzymatic promiscuity or side reactions within the pathway. nih.govnih.gov
Glutarimide (B196013) Starter Unit Assembly
The initiation of this compound biosynthesis involves the formation of a glutarimide ring that serves as the starter unit for the polyketide chain. nih.govacs.org A revised model for the glutarimide starter unit biosynthesis proposes the involvement of the LtmD amidotransferase. nih.gov This enzyme is thought to produce an ACP-tethered malonamoyl thioester intermediate. nih.gov Subsequently, a three-domain PKS module, module-3 of LtmE, which includes a ketosynthase (KS), a domain of unknown function (B), and an acyl carrier protein (ACP), facilitates a Michael addition to yield the ACP-tethered glutarimide starter unit. nih.gov
Polyketide Backbone Assembly and Elongation
Following the formation of the glutarimide starter unit, the polyketide backbone of this compound is assembled through eight successive rounds of chain elongation catalyzed by PKS modules 4 through 11. nih.govacs.org This process is carried out by an acyltransferase (AT)-less type I PKS system. nih.govacs.org The extender units, malonyl-CoA, are loaded onto each of the PKS modules by a single, discrete acyltransferase, LtmH. nih.gov
Each elongation module contains a specific set of domains that dictate the structure of the growing polyketide chain. The core domains include a ketosynthase (KS) and an acyl carrier protein (ACP). mdpi.com Additional domains such as ketoreductases (KR), dehydratases (DH), and methyltransferases (MT) are present in specific modules to carry out reductive and methylation steps. nih.gov For instance, the six KR domains in modules 2, 4, 6, 7, 9, and 11 all possess the conserved GxGxxG motif for NAD(P)H binding. nih.gov The five DH domains in modules 2, 6, 9, 10, and 11 contain the conserved HxxxGxxxxP motif. nih.gov Furthermore, the two MT domains in modules 6 and 7 have the characteristic ExxxGxG motif for S-adenosylmethionine (SAM)-dependent methylation. nih.gov
Cyclization and Release Mechanisms
The final step in the biosynthesis of this compound is the release and concomitant macrolactonization of the fully assembled polyketide chain. nih.govnih.gov This crucial step is catalyzed by a thioesterase (TE) domain located at the C-terminus of the final PKS module, module-11 of LtmG. nih.gov The TE domain facilitates an intramolecular cyclization reaction, forming the characteristic 12-membered macrolactone ring of this compound and releasing the molecule from the PKS enzyme complex. nih.govrsc.org
Identification and Characterization of Biosynthetic Intermediates and Congeners
Insights from Metabolite Profiling of Producer Organisms
Metabolite profiling of the producing organism, Streptomyces amphibiosporus, has been instrumental in elucidating the this compound biosynthetic pathway. capes.gov.bracs.org By improving the production of this compound by approximately 20-fold, researchers were able to identify and isolate several new metabolites. capes.gov.bracs.org These compounds are believed to be intermediates or shunt products of the biosynthetic pathway. acs.org
One of the identified metabolites was found to be identical to a previously characterized iso-migrastatin precursor, suggesting a shared biosynthetic machinery for certain structural features between this compound and iso-migrastatin. acs.org The isolation of these congeners provides strong evidence for the proposed biosynthetic steps, including the initial formation of a nascent polyketide product by the PKS, followed by tailoring reactions such as desaturation. acs.org It is proposed that one of the isolated intermediates is the initial product of the PKS, which then undergoes desaturation to form this compound, with other isolated compounds being shunt metabolites from this desaturation step. acs.org
| Compound Name | Role in Biosynthesis |
| This compound | Final Product |
| Iso-migrastatin precursor | Shared intermediate with iso-migrastatin biosynthesis |
| Unnamed intermediates/congeners | Believed to be the nascent PKS product and shunt metabolites from desaturation |
Comparative Biosynthesis with Related Polyketides
Analysis of Shared and Unique Biosynthetic Features with Iso-migrastatin
The biosynthesis of this compound shares significant similarities with that of iso-migrastatin, another member of the glutarimide-containing polyketide family. nih.govnih.gov Both biosynthetic pathways utilize an AT-less type I PKS and commence with a glutarimide starter unit. nih.gov The gene clusters for both compounds show a high degree of conservation. acs.org
Despite these similarities, key differences in their biosynthetic machineries account for their structural divergence. nih.gov A primary distinction is the presence of a rare cytochrome P450 desaturase as the sole tailoring enzyme in the this compound pathway, which is absent in the iso-migrastatin pathway. nih.gov Conversely, the iso-migrastatin biosynthetic machinery includes three tailoring enzymes. acs.org The isolation of a common intermediate from both the this compound and iso-migrastatin producer strains suggests that the biosynthetic pathways are similar for the construction of the C-10, C-11, C-14, and C-17 positions. acs.org However, the subsequent tailoring steps, such as dehydration, enoyl reduction, oxidation, and methylation, differ between the two pathways, leading to the distinct final products. acs.org
| Feature | This compound Biosynthesis | Iso-migrastatin Biosynthesis |
| PKS Type | AT-less Type I | AT-less Type I |
| Starter Unit | Glutarimide | Glutarimide |
| Core PKS Genes | Highly conserved with iso-MGS | Highly conserved with LTM |
| Tailoring Enzymes | One P450 desaturase (LtmK) | Three tailoring enzymes (MgsIJK) |
Genetic Engineering Approaches for Biosynthetic Pathway Manipulation
The biosynthesis of this compound, a complex polyketide with significant biological activity, has been a subject of interest for genetic manipulation to enhance its production and to generate novel, structurally diverse analogues. These efforts primarily focus on the modification of the this compound biosynthetic gene cluster in its native producer, Streptomyces amphibiosporus, as well as leveraging genes from related pathways.
Strategies for Enhanced Production of this compound
The native yield of this compound from Streptomyces amphibiosporus ATCC 53964 is often low, necessitating the development of strategies to increase its production for further research and potential therapeutic applications. A key approach has been the manipulation of regulatory genes that control the expression of the this compound biosynthetic gene cluster.
One successful strategy involves the overexpression of positive regulators from the biosynthetic pathways of other glutarimide-containing polyketides. grantome.com The biosynthetic gene clusters for iso-migrastatin (mgs) and cycloheximide (B1669411) (chx) contain pathway-specific positive regulatory genes, mgsA and chxA, respectively, which belong to the Streptomyces Antibiotic Regulatory Protein (SARP) family. grantome.com Interestingly, the this compound (ltm) biosynthetic gene cluster does not appear to contain its own pathway-specific SARP-like regulator. nih.govresearchgate.net
This observation led to experiments involving the cross-overexpression of mgsA and chxA in the this compound producer, S. amphibiosporus. grantome.com The introduction of these heterologous regulatory genes under the control of a constitutive promoter resulted in a significant increase in this compound production. grantome.comnih.gov Specifically, the overexpression of either mgsA or chxA in S. amphibiosporus led to a five-fold increase in the titer of this compound, reaching up to 106 mg/L. grantome.comnih.gov This demonstrates that the this compound biosynthetic machinery can be efficiently activated by SARP-family regulators from related pathways, providing an effective method for yield improvement. grantome.com
While heterologous expression of the entire this compound gene cluster in other Streptomyces species is a potential strategy for enhanced production, it presents challenges such as the need for an efficient genetic system for the host and ensuring the proper expression and function of all the biosynthetic genes. nih.gov The successful manipulation of regulatory elements in the native producer currently stands as a primary method for increasing this compound yields. grantome.com
| Strategy | Genetic Modification | Producing Strain | Outcome | Reference |
|---|---|---|---|---|
| Regulatory Gene Overexpression | Overexpression of mgsA (from iso-migrastatin pathway) | Streptomyces amphibiosporus ATCC 53964 | ~5-fold increase in this compound production (up to 106 mg/L) | grantome.com |
| Regulatory Gene Overexpression | Overexpression of chxA (from cycloheximide pathway) | Streptomyces amphibiosporus ATCC 53964 | ~5-fold increase in this compound production | grantome.com |
Engineering for Novel Analogue Generation
Genetic engineering of the this compound biosynthetic pathway has also been employed to create novel analogues with potentially improved or altered biological activities. This is often achieved through combinatorial biosynthesis, where genes from different but related biosynthetic pathways are combined. nih.gov
The this compound biosynthetic machinery features an acyltransferase (AT)-less type I polyketide synthase (PKS) and a single tailoring enzyme, a cytochrome P450 desaturase known as LtmK. nih.govacs.org This is in contrast to the closely related iso-migrastatin pathway, which possesses three tailoring enzymes (MgsIJK). nih.govacs.org This difference in tailoring enzymes provides an opportunity for generating novel this compound derivatives.
A key strategy has been the inactivation of the native tailoring enzyme, LtmK, in S. amphibiosporus. nih.govacs.org The resulting mutant strain, unable to perform the final desaturation step, accumulates the precursor 8,9-dihydrothis compound. nih.gov This precursor can then be subjected to the tailoring enzymes from the iso-migrastatin pathway.
By expressing the iso-migrastatin tailoring enzymes in the ΔltmK mutant of S. amphibiosporus, researchers have successfully generated new this compound analogues. nih.govacs.org For instance, the introduction of mgsK, which encodes a hydroxylase, into the ΔltmK mutant resulted in the production of 8,9-dihydro-8R-hydroxy-LTM. nih.govacs.org Furthermore, the co-expression of mgsK and mgsJ (encoding a methyltransferase) led to the synthesis of 8,9-dihydro-8R-methoxy-LTM. nih.govacs.org These novel compounds feature modifications at the C-8 position of the this compound core structure, which are not present in the natural product. nih.govresearchgate.net
This approach of "mutasynthesis," where a biosynthetic pathway is blocked and then supplemented with enzymes from another pathway, highlights the flexibility of the tailoring enzymes and provides a powerful tool for creating a diverse range of this compound analogues. nih.gov The generation of these new derivatives is crucial for exploring the structure-activity relationships of this class of compounds. acs.orgresearchgate.net
| Parent Strain | Genetic Modification | Expressed Heterologous Genes | Novel Analogue Produced | Reference |
|---|---|---|---|---|
| S. amphibiosporus ΔltmK | Inactivation of the native desaturase gene (ltmK) | mgsK (from iso-migrastatin pathway) | 8,9-dihydro-8R-hydroxy-LTM | nih.govacs.org |
| S. amphibiosporus ΔltmK | Inactivation of the native desaturase gene (ltmK) | mgsJK (from iso-migrastatin pathway) | 8,9-dihydro-8R-methoxy-LTM | nih.govacs.org |
Chemical Synthesis Methodologies for Lactimidomycin
Total Synthesis Strategies
The total synthesis of lactimidomycin has been accomplished through various strategic approaches, each highlighting a different key reaction for the crucial macrocyclization step. These strategies often involve a late-stage attachment of the glutarimide (B196013) side chain, allowing for flexibility and the generation of analogues. nih.gov
Ring-Closing Alkyne Metathesis (RCAM) Approaches
A prominent strategy for the synthesis of this compound involves the use of Ring-Closing Alkyne Metathesis (RCAM) to forge the strained 12-membered ring. nih.govacs.org This approach was successfully demonstrated in the first total synthesis of the molecule. thieme-connect.com The key step involved cyclizing a Z-configured enyne precursor using a powerful molybdenum-based alkyne metathesis catalyst to form a strained 1,3-enyne macrocycle. nih.govthieme-connect.comorganic-chemistry.org
The synthesis utilized a novel, highly effective molybdenum catalyst, [(Ph3SiO)3Mo≡CPh]·OEt2, to facilitate the challenging ring closure. nih.govacs.org This catalyst proved essential for forming the strained 12-membered ring system. nih.gov Following the successful RCAM, the resulting enyne was elaborated into the target molecule. This involved a regioselective and stereoselective trans-reduction of the alkyne. thieme-connect.com This reduction was achieved through a ruthenium-catalyzed trans-hydrosilylation followed by a proto-desilylation sequence. nih.govthieme-connect.com This method temporarily increases the ring strain before arriving at the desired diene geometry, a counterintuitive but effective strategy. thieme-connect.com
| RCAM Approach Highlights | |
| Key Reaction | Ring-Closing Alkyne Metathesis (RCAM). nih.govorganic-chemistry.org |
| Catalyst | Molybdenum-based catalyst, [(Ph3SiO)3Mo≡CPh]·OEt2. nih.govacs.org |
| Key Intermediate | Strained 12-membered 1,3-enyne macrocycle. nih.govacs.org |
| Subsequent Steps | Ruthenium-catalyzed trans-hydrosilylation/proto-desilylation. nih.gov |
Horner-Wadsworth-Emmons (HWE) Macrocyclization for Lactone Formation
An alternative and scalable approach to the this compound macrocycle employs an intramolecular Horner-Wadsworth-Emmons (HWE) reaction. nih.govacs.org This strategy accomplishes both the macrocyclization and the installation of the enoate double bond in a single, highly stereoselective step. acs.org
This synthesis features a Zn(II)-mediated intramolecular HWE reaction that can be performed on a large scale to produce the strained 12-membered macrolactone with high E-selectivity. nih.govacs.orgacs.org The presence of the E,Z-diene functionality within the precursor was found to be critical for the success of the macrocyclization; precursors lacking these unsaturated units led exclusively to dimerization rather than the desired monocyclic product. nih.gov This enantioselective synthesis was accomplished in 21 linear steps. acs.org The HWE approach represents a robust method for constructing the core of this compound and related analogues. nih.govacs.org
Copper-Catalyzed Ene-Yne Coupling and Alkyne Reduction Sequences
A tandem reaction sequence involving a copper-catalyzed intramolecular ene-yne coupling (Castro-Stephens coupling) followed by an in situ alkyne reduction has been developed for the efficient formation of the 12-membered lactone of this compound. rsc.orgrsc.orgrsc.org This methodology is particularly effective for creating strained macrocycles containing an E,Z-1,3-diene system. rsc.org
The process involves the intramolecular coupling of a precursor bearing a vinyl iodide and a terminal alkyne. researchgate.net This is followed by a reduction of the intermediate enyne, driven by the release of ring strain, to selectively generate the conjugated Z-double bond within the macrocycle. researchgate.net This tandem reaction has been successfully applied in a formal total synthesis of this compound, achieving the construction of an advanced macrocyclic intermediate in a concise nine-step sequence from commercially available materials. rsc.orgrsc.org
Application of Mukaiyama Aldol (B89426) Reactions
The Mukaiyama aldol reaction is a pivotal transformation used strategically in several syntheses of this compound, primarily for the stereoselective installation of the glutarimide-containing side chain. nih.govthieme-connect.com In one of the total syntheses, a highly diastereoselective Mukaiyama aldol reaction was employed as a key late-stage operation to append the side chain to the completed macrocycle. nih.gov This reaction was controlled by an oxazaborolidinone, ensuring the correct stereochemistry. nih.govwiley-vch.de
This late-stage installation allows for flexibility, enabling the synthesis of this compound analogues with modified side chains. nih.gov For instance, a homologue with two additional carbons in the glutarimide side chain was generated using this method. nih.gov Vinylogous Mukaiyama aldol reactions (VMAR) have also been instrumental in building up key fragments for the synthesis, allowing for the efficient construction of larger segments with controlled stereochemistry. researchgate.net
Formal Total Syntheses of this compound
Several formal total syntheses of this compound have been reported, contributing valuable strategies for the construction of key advanced intermediates. rsc.orgrsc.org A formal synthesis is one in which a known precursor to the final natural product is synthesized.
One concise formal synthesis achieved an advanced intermediate, a macrolactone precursor to this compound, in just nine steps. rsc.orgrsc.org This route utilized a copper-catalyzed ene-yne coupling/alkyne reduction tandem reaction as the key step to form the 12-membered E,Z-diene macrocycle. rsc.orgrsc.orgrsc.org
Stereoselective Construction of Key Precursors and Subunits
The stereochemically complex nature of this compound necessitates precise control during the synthesis of its constituent parts. Various asymmetric reactions have been employed to construct key precursors and subunits with the correct stereochemistry.
Asymmetric aldol reactions are a cornerstone of these efforts. For example, a highly diastereoselective vinylogous aldol reaction was used to create a δ-hydroxy-α-methyl-α,β-unsaturated imide, which served as a key building block. researchgate.net In another instance, a Sn(II)-catalyzed asymmetric aldol reaction was used to form a thiol ester intermediate. acs.org
Diastereoselective and Enantioselective Approaches
The stereochemically rich structure of this compound necessitates precise control over the formation of its numerous chiral centers. Synthetic chemists have employed a variety of diastereoselective and enantioselective methods to achieve this.
A notable strategy involves the use of asymmetric aldol reactions to set key stereocenters. For instance, a highly diastereoselective Mukaiyama aldol reaction, controlled by an oxazaborolidinone, has been a strategic operation in some total syntheses. acs.orgnih.gov This approach facilitates the crucial carbon-carbon bond formation with excellent stereocontrol. Another powerful method is the Kobayashi vinylogous aldol reaction , which has been utilized to construct a δ-hydroxy-α-methyl-α,β-unsaturated imide intermediate as a single diastereomer with a diastereomeric ratio greater than 20:1. researchgate.net This reaction is instrumental in establishing the stereochemistry of a significant portion of the molecule.
In addition to aldol reactions, asymmetric propargylation reactions , such as Marshall's asymmetric propargylation, have been employed to introduce chiral propargyl alcohol moieties, which are versatile intermediates for further elaboration. rsc.org The strategic application of these enantioselective reactions early in the synthetic sequence is crucial for establishing the absolute stereochemistry of the target molecule.
One synthetic route accomplished the enantioselective synthesis of a key intermediate through a concise 10-step sequence starting from a known vinylketene silyl (B83357) N,O-acetal. acs.orgacs.org This synthesis featured two distinct asymmetric aldol reactions to install all the necessary stereocenters, demonstrating the power of this class of reactions in complex molecule synthesis. acs.orgacs.org
The following table summarizes some of the key diastereoselective and enantioselective reactions used in the synthesis of this compound intermediates.
| Reaction Type | Key Reagents/Catalysts | Achieved Stereoselectivity | Reference |
| Mukaiyama Aldol Reaction | Oxazaborolidinone | Highly diastereoselective | acs.orgnih.gov |
| Kobayashi Vinylogous Aldol Reaction | Not specified | >20:1 dr | researchgate.net |
| Asymmetric Aldol Reaction | Sn(II)-catalyzed | Highly diastereoselective | acs.org |
Strategic Operations and Methodological Advancements in Synthesis
The construction of the unique 12-membered macrolactone and the attachment of the glutarimide side chain have been central challenges in this compound synthesis. The development of robust and efficient methods for these transformations has been a major focus of research.
The formation of the strained 12-membered ring of this compound requires a robust and high-yielding macrocyclization strategy. Several successful approaches have been reported, each with its own set of advantages.
A highly effective method is the Zn(II)-mediated intramolecular Horner-Wadsworth-Emmons (HWE) reaction . nih.govnih.govacs.org This reaction has been shown to proceed in high yields (up to 93%) and with excellent E-selectivity to furnish the desired macrolactone. umich.edu The presence of an E,Z-diene functionality within the macrocyclization precursor was found to be critical for the success of this reaction; its removal led to the exclusive formation of a dimeric product. nih.gov This methodology has been demonstrated to be scalable, allowing for the production of significant quantities of the macrocyclic core. nih.govumich.edu
Another powerful macrocyclization technique is Ring-Closing Alkyne Metathesis (RCAM) . acs.orgnih.gov This reaction, utilizing a highly effective molybdenum-based catalyst, forges the strained 12-membered 1,3-enyne intermediate. acs.orgnih.gov This approach is notable for its efficiency in constructing the sterically demanding ring system.
The Yamaguchi lactonization has also been successfully employed to construct the 12-membered macrolactone ring. researchgate.netacs.org This method provides a reliable means of forming the ester linkage within the macrocycle. Furthermore, a Castro-Stephens coupling/alkyne reduction tandem reaction has been developed for the synthesis of macrocycles bearing an E,Z-1,3-diene structure, proving particularly efficient for the formation of 12-membered rings. rsc.orgrsc.org
The table below highlights the different macrocyclization strategies employed in this compound synthesis.
| Macrocyclization Reaction | Key Catalyst/Reagent | Notable Features | Reference |
| Zn(II)-mediated Intramolecular HWE | Zn(II) | High yield and E-selectivity, scalable | nih.govnih.govumich.edu |
| Ring-Closing Alkyne Metathesis (RCAM) | [(Ph₃SiO)₃Mo≡CPh]·OEt₂ | Efficient for strained 1,3-enyne formation | acs.orgnih.gov |
| Yamaguchi Lactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | Reliable ester bond formation | researchgate.netacs.org |
| Castro-Stephens Coupling/Alkyne Reduction | Copper-catalyzed | Efficient for E,Z-1,3-diene macrocycles | rsc.orgrsc.org |
A key strategic consideration in the total synthesis of this compound is the point at which the glutarimide-containing side chain is introduced. Several synthetic routes have opted for a late-stage installation of this functionality. researchgate.netnih.govumich.edu This convergent approach offers significant advantages, including the ability to synthesize and diversify analogs of this compound by modifying the side chain.
A prominent method for attaching the glutarimide moiety is through a highly diastereoselective Mukaiyama aldol reaction . nih.govumich.edu This reaction couples the fully elaborated macrocyclic core with a silyl enol ether derived from the glutarimide fragment. This late-stage introduction allows for the efficient generation of not only this compound but also its analogs with modified side chains. researchgate.netnih.govumich.edu For example, this strategy has been used to create a homolog of this compound with two additional carbons in the glutarimide side chain. nih.govumich.edu
The successful implementation of a late-stage glutarimide installation underscores the flexibility and efficiency of modern synthetic strategies, enabling both the total synthesis of the natural product and the exploration of its structure-activity relationship through the creation of novel derivatives.
Structural Characterization and Features Relevant to Biological Activity
Spectroscopic and Stereochemical Elucidation Methodologies
The structural elucidation of Lactimidomycin relied heavily on a suite of spectroscopic methods. High-resolution mass spectrometry (HRMS) was instrumental in determining its molecular formula, C26H35NO6. nih.govmedkoo.com Extensive Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provided detailed information about the connectivity of atoms and the chemical environment of each proton and carbon, which was crucial for piecing together the complex structure. acs.orgumich.edu
The absolute stereochemistry of the molecule was a significant challenge to determine. Early studies utilized spectroscopic data and chemical degradation. acs.org However, the definitive assignment of all stereocenters was ultimately confirmed through total synthesis. researchgate.netnih.gov Synthetic routes, often employing asymmetric reactions like the Mukaiyama aldol (B89426) reaction, allowed for the controlled installation of specific stereocenters, and comparison of the spectroscopic data of the synthetic product with the natural compound confirmed the correct stereochemical arrangement. researchgate.netnih.gov X-ray crystallography of related compounds and computational modeling have also provided insights into the three-dimensional structure of this compound and its analogs. nih.gov
Table 1: Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
|---|---|---|
| HRMS | [M+Na]+ ion at m/z 480.2306 | Molecular formula C26H35NO6 |
| 1H NMR | Complex pattern of signals in the olefinic, aliphatic, and methine regions | Presence of multiple double bonds, stereocenters, and a complex carbon skeleton |
| 13C NMR | Resonances corresponding to carbonyls, olefinic carbons, and aliphatic carbons | Confirms the presence of the lactone, glutarimide (B196013), and various functional groups |
| IR | Absorption bands for hydroxyl, carbonyl (lactone and imide), and C=C double bonds | Indicates the presence of key functional groups |
Note: Specific chemical shifts and coupling constants from NMR are crucial for detailed structural assignment but are omitted here for brevity. Data is compiled from various sources. nih.govacs.org
Structural Features Pertinent to Activity
The biological activity of this compound is intrinsically linked to its unique structural motifs. Structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of numerous analogs, have shed light on the importance of different parts of the molecule. nih.govbaylorsynthesisdrugleadlab.com
The glutarimide ring is a hallmark of a class of biologically active natural products, and in this compound, it is essential for its potent activity. nih.govresearchgate.net This moiety is believed to be a key pharmacophore that interacts with the ribosomal target. mpg.denih.gov Studies have shown that analogs lacking the glutarimide side-chain exhibit significantly reduced cytotoxicity. nih.gov The glutarimide ring itself is part of a larger side chain attached to the macrolactone core, and modifications to this side chain can modulate activity. For instance, extending the carbon chain of the glutarimide side chain has been shown to produce analogs that retain cytotoxicity. researchgate.netnih.gov
The 12-membered macrolactone ring is another critical component for the biological activity of this compound. nih.govacs.org This ring system imposes conformational constraints on the molecule, which are likely important for its binding to the ribosome. mpg.denih.gov SAR studies have revealed that the 12-membered ring is more potent than related 14-membered macrolides or ring-opened analogs. nih.govacs.org The lactone carbonyl group within this ring is also considered a key interaction point. nih.gov The presence of the macrolactone is a distinguishing feature that contributes to this compound's higher affinity for the ribosome compared to other inhibitors. nih.gov
The specific pattern of unsaturation within the macrolactone ring, particularly the conjugated E,Z-diene system, is crucial for both the molecule's shape and its biological activity. nih.gov This diene functionality is not only a key structural element but also plays a role in the synthetic accessibility of the macrolactone, being important for effective macrocyclization reactions. researchgate.netnih.gov Complete removal of these unsaturation units has been shown to be detrimental to the formation of the monomeric macrolactone. nih.gov
Table 2: Structure-Activity Relationship (SAR) Highlights for this compound
| Structural Feature | Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Glutarimide Ring | Removal of the glutarimide side-chain | Significant loss of cytotoxicity | nih.gov |
| Glutarimide Ring | Extension of the side-chain | Retention of cytotoxicity | researchgate.netnih.gov |
| Macrolactone Core | Comparison with 14-membered macrolides | 12-membered ring shows more potent activity | nih.govacs.org |
| Macrolactone Core | Ring-opening | Reduced activity | nih.govacs.org |
| Unsaturation | Removal of the E,Z-diene | Impedes macrocyclization and likely reduces activity | nih.gov |
| Stereocenters | Alteration of stereochemistry | Generally leads to a significant decrease in activity | nih.gov |
Molecular Mechanism of Action of Lactimidomycin
Identification of the Primary Molecular Target: Eukaryotic Ribosome
The primary molecular target of Lactimidomycin is the eukaryotic 80S ribosome, the cellular machinery responsible for protein synthesis. wikipedia.orgresearchgate.net Specifically, this compound interacts with the large 60S ribosomal subunit. riken.jpresearchgate.netnih.govmedchemexpress.comcapes.gov.br This interaction is highly specific to eukaryotic ribosomes, as evidenced by the compound's lack of activity against prokaryotic protein synthesis. The inhibitory effect is potent, with an IC50 value for protein synthesis inhibition measured at 37.82 nM. merckmillipore.comglpbio.com While it potently inhibits protein synthesis, it does not affect RNA synthesis. merckmillipore.com
Precise Binding Site Localization
Detailed studies have pinpointed the precise binding location of this compound on the ribosome, clarifying the structural basis for its inhibitory activity.
Interaction with the 60S Ribosomal Subunit E-site (e.g., C3993)
Footprinting experiments have revealed that this compound binds to the exit site (E-site) of the 60S ribosomal subunit. riken.jpresearchgate.netnih.govmedchemexpress.comcapes.gov.brpnas.orgpnas.org This binding pocket is the same one occupied by another well-known translation inhibitor, Cycloheximide (B1669411). riken.jpresearchgate.netnih.govmedchemexpress.comcapes.gov.br A key interaction involves the protection of a single cytidine (B196190) nucleotide, C3993 (in Saccharomyces cerevisiae), within the E-site. riken.jpresearchgate.netnih.govmedchemexpress.comcapes.gov.brstudy.space This specific interaction underscores the shared binding locus for both this compound and Cycloheximide. However, this compound exhibits a significantly higher affinity for this site compared to Cycloheximide. merckmillipore.comnih.gov The larger structure of this compound, featuring a 12-membered macrocycle, is thought to enhance its affinity for the ribosomal E-site. wikipedia.orgnih.gov
Mechanism of Translation Inhibition
This compound's binding to the ribosomal E-site directly interferes with the mechanics of the translation process, leading to a halt in protein synthesis.
Blocking of Ribosomal Translocation Step in Elongation
The primary mechanism of inhibition by this compound is the blockade of the translocation step during the elongation phase of translation. riken.jpresearchgate.netnih.govmedchemexpress.comcapes.gov.br Translocation is the process where the ribosome moves along the mRNA to read the next codon, a step that requires the eukaryotic elongation factor 2 (eEF2). nih.gov By occupying the E-site, this compound prevents the movement of the deacylated tRNA from the peptidyl (P) site to the E-site. nih.gov This action effectively stalls the ribosome, preventing further elongation of the polypeptide chain. merckmillipore.comnih.gov It appears to block the very first translocation step without impacting tRNA binding or the formation of the peptide bond itself. merckmillipore.com
Preferential Action on Initiating Ribosomes versus Elongating Ribosomes
A distinguishing feature of this compound's mechanism is its preferential action on initiating ribosomes over those already engaged in elongation. pnas.orgpnas.orgoup.comeirnabio.comnih.govtandfonline.com This selectivity arises because the E-site of an initiating 80S ribosome is empty, making it readily accessible for this compound to bind. pnas.orgpnas.orgnih.govtandfonline.com In contrast, elongating ribosomes have a deacylated tRNA occupying the E-site, which hinders this compound's access. mpg.de Kinetic experiments have shown that while Cycloheximide can rapidly displace a tRNA from the E-site, this compound cannot, suggesting its binding is inhibited when the E-site is occupied. mpg.de This property has been exploited in techniques like global translation initiation sequencing (GTI-seq) to specifically map translation start sites. pnas.orgeirnabio.comnih.gov
Differentiation from Other Translation Inhibitors (e.g., Cycloheximide)
While both this compound and Cycloheximide bind to the same E-site on the 60S ribosomal subunit and inhibit translocation, there are subtle but significant differences in their mechanisms. riken.jpnih.gov
Potency and Affinity: this compound is a more potent inhibitor of protein synthesis than Cycloheximide, exhibiting approximately ten-fold greater potency. merckmillipore.comnih.gov This is correlated with its higher binding affinity for the ribosome. merckmillipore.comnih.gov
Action on Ribosomes: this compound preferentially targets initiating ribosomes where the E-site is vacant. pnas.orgpnas.orgeirnabio.com Cycloheximide, on the other hand, can bind to and stall all translating ribosomes, regardless of their stage in the elongation cycle. pnas.orgpnas.org It is believed that Cycloheximide can bind to the E-site even when a deacylated tRNA is present, allowing one round of translocation to complete before halting further elongation. nih.gov In contrast, the larger size of this compound appears to prevent its binding when the E-site is already occupied by a tRNA. nih.govmpg.de
Application in Research: This differential action makes this compound a valuable tool for studying translation initiation, allowing researchers to distinguish initiating ribosomes from elongating ones. pnas.orgpnas.orgeirnabio.com
Impact on the First Elongation Cycle
This compound (LTM) is a glutarimide-containing macrolide that acts as a potent inhibitor of eukaryotic protein synthesis. nih.govrsc.org Its mechanism is highly specific, targeting the very beginning of the translation elongation phase. LTM exerts its inhibitory effect by binding to the E-site (exit site) of the 80S ribosome. nih.govnih.gov This binding action physically obstructs the translocation step that follows the formation of the first peptide bond. nih.gov
A key feature of LTM's action is its preferential targeting of initiating ribosomes over elongating ones. pnas.orgcornell.edu This specificity arises from the state of the ribosomal E-site during different phases of translation. Only during the initiation step, when the initiator tRNA (Met-tRNAi) binds directly to the P-site (peptidyl site), is the E-site of the ribosome unoccupied. researchgate.netpnas.org In subsequent elongation cycles, the E-site is transiently occupied by a deacylated tRNA that is exiting the ribosome. This compound's chemical structure, which includes a 12-member macrocycle, is significantly larger than that of other E-site inhibitors like cycloheximide. researchgate.netpnas.org This larger size sterically prevents LTM from binding to the E-site when it is already occupied by a deacylated tRNA. researchgate.netpnas.orgmpg.de
Consequently, LTM effectively traps the 80S ribosome at the start codon, preventing the translocation of the P-site tRNA into the E-site and thus halting protein synthesis before the first elongation cycle is completed. nih.govnih.gov Kinetic experiments and co-crystal structures of LTM with the 80S ribosome have confirmed that it specifically targets this first elongation cycle, making it a "slow" inhibitor that binds efficiently only when the E-site is vacant. rsc.orgmpg.denih.gov
Table 1: Comparison of E-Site Translation Inhibitors
| Feature | This compound (LTM) | Cycloheximide (CHX) |
|---|---|---|
| Binding Site | Ribosomal E-site nih.gov | Ribosomal E-site nih.govresearchgate.net |
| Targeted Ribosomes | Preferentially initiating ribosomes pnas.orgoup.com | All translating ribosomes researchgate.neteirnabio.com |
| Mechanism | Prevents translocation by blocking the empty E-site during initiation, stalling the ribosome before the first elongation cycle. nih.govnih.gov | Binds to the E-site, skewing the binding of deacylated tRNA and allowing one round of translocation before halting further elongation. nih.gov |
| Dependency on E-Site Occupancy | Cannot bind when a deacylated tRNA is present in the E-site due to its larger size. researchgate.netpnas.org | Can bind to the ribosome even when the E-site is occupied by a deacylated tRNA. nih.gov |
| Primary Use in Research | Specifically trapping initiating ribosomes for TIS mapping (GTI-seq). pnas.orgcreative-biolabs.com | General inhibition of protein synthesis; used as a control or to freeze all translating ribosomes. pnas.orgeirnabio.com |
Advanced Methodologies for Mechanistic Elucidation
The precise molecular action of this compound has been investigated using sophisticated, high-throughput techniques. These methodologies have not only confirmed its mechanism but have also leveraged its unique properties to probe the fundamental process of translation initiation on a global scale.
Ribosome Footprinting Experiments
Ribosome footprinting, or ribosome profiling, is a powerful technique based on the deep sequencing of ribosome-protected mRNA fragments (RPFs). nih.govoup.com This method provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment, mapping their precise locations at sub-codon resolution. oup.comnih.gov
In the context of this compound, ribosome footprinting experiments have been instrumental. By treating cells with LTM, researchers can selectively halt and capture initiating ribosomes. eirnabio.comnih.gov The subsequent isolation and sequencing of the mRNA fragments protected by these stalled ribosomes reveal their exact positions. Footprinting studies have precisely defined the binding pocket for LTM within the ribosome, showing that it protects a single cytidine nucleotide (C3993 in yeast) in the E-site of the large (60S) ribosomal subunit. nih.govresearchgate.net This technique, therefore, allows for a clear distinction between initiating ribosomes, which accumulate at start codons in the presence of LTM, and elongating ribosomes, which are less affected. eirnabio.com
Global Translation Initiation Sequencing (GTI-seq) Applications
Building upon the principles of ribosome profiling, Global Translation Initiation Sequencing (GTI-seq) was developed as a specialized approach to accurately map translation initiation sites (TIS) across the entire transcriptome. pnas.orgoup.com This method capitalizes on this compound's ability to specifically and completely freeze initiating 80S ribosomes. oup.comcreative-biolabs.com
The GTI-seq protocol involves treating cells with LTM to enrich for ribosome footprints precisely at TIS codons. oup.com Often, experiments are run in parallel with cycloheximide, which freezes all translating ribosomes, to effectively differentiate between initiation and elongation events. pnas.orgnih.gov Because LTM traps the ribosome directly at the assembled 80S complex on the start codon, the resulting footprints provide high-resolution, physiologically relevant TIS maps with a high signal-to-noise ratio. pnas.orgoup.com
Applications of GTI-seq have revolutionized our understanding of the proteome's complexity by revealing:
Widespread Alternative Translation: GTI-seq has uncovered an unexpected abundance of alternative TISs beyond the annotated start codons. pnas.orgpnas.org
Non-AUG Initiation: A significant portion of translation initiates at non-canonical, near-cognate start codons, with CUG being particularly prominent in upstream regions. eirnabio.com
Novel Open Reading Frames (ORFs): The technique has led to the identification of thousands of previously unannotated upstream ORFs (uORFs) and downstream ORFs (dORFs). cornell.edueirnabio.com
Evolutionary Conservation: The patterns of alternative translation initiation identified by GTI-seq are well-conserved between human and mouse cells, suggesting they are of physiological significance. pnas.orgeirnabio.com
The data generated through GTI-seq has been compiled into comprehensive databases, such as TISdb, which serve as valuable resources for studying the regulatory potential of alternative translation. oup.comcreative-biolabs.com
Table 2: Key Research Findings from GTI-seq using this compound
| Finding | Description | Reference(s) |
|---|---|---|
| TIS Identification | Provides precise, single-nucleotide resolution mapping of translation initiation sites (TIS) on a genome-wide scale. | pnas.orgoup.com |
| Alternative TIS Discovery | Revealed pervasive use of alternative TISs, including upstream (uTIS) and downstream (dTIS) sites relative to annotated start codons. | pnas.orgeirnabio.com |
| Non-AUG Codon Usage | Showed that a majority of uTIS peaks correspond to non-AUG codons, with CUG being the most common. | eirnabio.com |
| Conservation | Demonstrated that the general features and specific instances of alternative translation are conserved between human and mouse cells. | pnas.orgeirnabio.com |
| uORF and dORF Mapping | Enabled the large-scale identification of translated upstream and downstream open reading frames. | cornell.edueirnabio.com |
| Database Creation | GTI-seq datasets form the basis of public databases like TISdb for further research into translational control. | oup.comcreative-biolabs.com |
Preclinical Biological Activities and Mechanistic Evaluation
Antiproliferative and Cytotoxic Effects in In Vitro Cell Models
Lactimidomycin demonstrates significant antiproliferative and cytotoxic activity against a range of cancer cell lines, often at low nanomolar concentrations. nih.govnih.gov This potent effect is a direct consequence of its ability to halt protein production, a process essential for cell growth and survival.
Research has shown that this compound effectively inhibits the growth of various human cancer cell lines. nih.gov Studies focusing on breast cancer have highlighted its potent inhibitory effects across multiple subtypes. For instance, treatment with this compound for 24 hours resulted in growth inhibition with IC₅₀ (half-maximal inhibitory concentration) values in the low nanomolar range for cell lines such as Hs 579T, HCC 1937, HCC 1395, HCC 2218, BT 474, MCF 7, and MDA-MB231. medchemexpress.commedchemexpress.com Notably, higher concentrations of the compound were required to inhibit the growth of the non-tumorigenic breast epithelial cell line MCF-10A, suggesting a degree of selectivity for transformed cells. nih.govmedchemexpress.com Further studies have confirmed its cytotoxicity against other cancer types, including HeLa cervical carcinoma and Jurkat T cell lymphoma cells. nih.gov
| Cell Line | Cancer Type | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|
| MDA-MB-231 | Breast Adenocarcinoma | Low nanomolar range | medchemexpress.commedchemexpress.com |
| MCF 7 | Breast Adenocarcinoma | Low nanomolar range | medchemexpress.commedchemexpress.com |
| Hs 579T | Breast Carcinoma | Low nanomolar range | medchemexpress.commedchemexpress.com |
| HCC 1937 | Breast Carcinoma | Low nanomolar range | medchemexpress.commedchemexpress.com |
| HCC 1395 | Breast Carcinoma | medchemexpress.commedchemexpress.com | |
| HCC 2218 | Breast Carcinoma | Low nanomolar range | medchemexpress.commedchemexpress.com |
| BT 474 | Breast Ductal Carcinoma | Low nanomolar range | medchemexpress.commedchemexpress.com |
| HeLa | Cervical Carcinoma | Potent cytotoxicity observed | nih.gov |
| Jurkat | T-cell Lymphoma | Potent cytotoxicity observed | nih.gov |
| MCF-10A | Non-tumorigenic Breast Epithelial | Higher doses required for inhibition compared to cancer cells | nih.gov |
The primary molecular mechanism of this compound is the potent and specific inhibition of eukaryotic translation elongation. nih.govmedchemexpress.com It targets the large ribosomal subunit (60S), binding to the E-site (exit site). nih.govriken.jp This action physically obstructs the translocation step of elongation, preventing the ribosome from moving along the mRNA. nih.gov Specifically, this compound stalls the ribosome at the initial AUG start codon, which leads to a significant depletion of polysomes (multiple ribosomes translating a single mRNA molecule) and an accumulation of 80S monosomes. nih.gov
This mechanism is similar to that of the well-known translation inhibitor cycloheximide (B1669411), as both bind to the same pocket in the ribosome. nih.govriken.jp However, this compound is over ten times more potent than cycloheximide in inhibiting protein synthesis. nih.gov Furthermore, subtle mechanistic differences exist; while this compound halts the very first round of elongation, cycloheximide appears to permit one round of translocation before stalling the ribosome on the second codon. nih.gov The profound inhibition of protein synthesis ultimately triggers cellular stress pathways, leading to the observed antiproliferative effects and cell death. encyclopedia.pub Some research suggests that specific translation inhibitors can activate the ribotoxic stress response (RSR), which involves signaling pathways like JNK and p38 MAPK, although the precise downstream pathways activated by this compound require further elucidation. encyclopedia.pub
Inhibition of Cancer Cell Line Proliferation
Inhibition of Cell Migration in In Vitro Assays
The effect of this compound on cell migration has been a subject of scientific debate, with initial reports of high potency being challenged by subsequent, more detailed investigations.
Initial studies, often using the wound-healing or "scratch" assay with cancer cell lines like the 4T1 mouse mammary tumor and MDA-MB-231 human breast cancer lines, described this compound as an extremely potent inhibitor of cell migration. nih.govnih.govresearchgate.net In a wound-healing assay, a gap is created in a confluent cell monolayer, and the ability of the cells to migrate and close this gap over time is measured. nih.govwikipedia.org These early findings suggested that this compound, similar to the related compound migrastatin (B49465), could be a promising agent for preventing metastasis. nih.govnih.gov
However, a careful biological reassessment of this compound and its analogs produced conflicting results. chemistryviews.orgnih.gov These later studies argued that the compound's potent cytotoxicity was the primary reason for the observed lack of wound closure. nih.gov It was found that at the concentrations previously reported to inhibit migration, this compound was acutely cytotoxic, effectively killing the cells before any specific migratory effects could be accurately measured. chemistryviews.orgnih.gov When tested at sub-toxic doses, no significant inhibition of cell migration was observed. nih.gov This suggests that the apparent anti-migration effect is likely an artifact of its potent antiproliferative and cytotoxic activity.
The initial hypothesis for this compound's anti-migration activity was based on its structural similarity to migrastatin, a known inhibitor of cell migration. nih.gov However, the revised understanding points squarely to the inhibition of protein synthesis as the dominant and overriding cellular process affected by this compound. chemistryviews.orgnih.gov Cell migration is a complex, energy-intensive process that requires the continuous synthesis of new proteins for cytoskeletal remodeling, adhesion, and signaling. 4dcell.com By binding to the ribosome and halting translation, this compound effectively shuts down the production of these essential components. nih.govnih.gov The current consensus is that the cytotoxic effect of this protein synthesis blockade is so profound that it prevents the cell from engaging in migratory processes, rather than this compound having a separate, specific mechanism that targets cell motility pathways. chemistryviews.orgnih.gov
Assessment in Wound-Healing and Chemotaxis Models
Antiviral Activity against RNA Viruses
This compound has been identified as a broad-spectrum inhibitor of various RNA viruses, with activity demonstrated at concentrations that are not toxic to the host cells. nih.govnih.gov This antiviral effect is a direct extension of its primary mechanism of action: the inhibition of host cell protein synthesis. nih.gov Since all viruses are obligate intracellular parasites, they rely completely on the host cell's translational machinery to produce viral proteins and replicate. nih.gov
By inhibiting translation elongation, this compound effectively blocks the production of viral polyproteins, thereby halting the viral replication cycle. medchemexpress.comnih.gov This activity has been demonstrated against several members of the Flaviviridae family, including Dengue virus 2 (DENV2), Kunjin virus, and Modoc virus. nih.govnih.gov It is also effective against viruses from other families, such as vesicular stomatitis virus (a rhabdovirus) and poliovirus 1 (a picornavirus). wikipedia.orgnih.gov Research has shown that this compound can protect infected cells from the cytopathic effects, including apoptosis, that are typically induced by these viruses, likely by preventing the accumulation of viral proteins. medchemexpress.comnih.gov
| Virus | Virus Family | Reported Activity | Reference |
|---|---|---|---|
| Dengue virus 2 (DENV2) | Flaviviridae | Potent inhibition (EC₉₀ = 0.4 µM) | medchemexpress.commedchemexpress.com |
| Kunjin virus | Flaviviridae | Sensitive to inhibition | nih.govnih.gov |
| Modoc virus | Flaviviridae | Sensitive to inhibition | nih.govnih.gov |
| Vesicular stomatitis virus (VSV) | Rhabdoviridae | Sensitive to inhibition | nih.govnih.gov |
| Poliovirus 1 | Picornaviridae | Sensitive to inhibition | nih.govnih.gov |
Inhibition of Viral Protein Production and Replication in Cell Culture
Antifungal Properties and Associated Mechanisms
This compound was originally isolated from the bacterium Streptomyces amphibiosporus and was noted for its inhibitory activity against fungi. wikipedia.orgnih.gov It is classified as a glutarimide (B196013) antibiotic. wikipedia.orgnih.gov
The mechanism underlying its antifungal activity is consistent with its antiviral and anticancer effects: the inhibition of protein synthesis. wikipedia.orgresearchgate.net Fungi are eukaryotic organisms and, like mammalian cells, rely on ribosomes for protein production. By binding to the ribosomal E-site and halting translation elongation, this compound effectively stops the growth of susceptible fungi. nih.gov
Interestingly, some fungi exhibit natural resistance to this class of compounds. For example, certain species of Candida have been reported to be resistant to both LTM and the related compound Cycloheximide. nih.gov This cross-resistance suggests a shared mechanism of action and a common target on the ribosome. nih.gov The general mechanism for many antifungal drugs involves targeting structures or pathways unique to fungi, such as the synthesis of ergosterol (B1671047) for the cell membrane; however, LTM's mechanism is broader as it targets the fundamental process of protein synthesis. libretexts.org
Structure Activity Relationship Sar Studies and Analog Development
Rational Design Principles for Lactimidomycin Analogues
The design of this compound analogues is guided by several key principles derived from extensive SAR studies and an understanding of its mechanism of action. A primary principle is the essentiality of the glutarimide (B196013) moiety for the potent inhibition of the eukaryotic ribosome. umich.edu This is a common feature among a family of natural products, including cycloheximide (B1669411), that target the ribosome. nih.gov Therefore, modifications to this part of the molecule are approached with caution to maintain biological activity.
Furthermore, the development of simplified analogues is a key strategy. This involves designing molecules that retain the core pharmacophore responsible for biological activity while being more synthetically accessible. baylorsynthesisdrugleadlab.com This approach aims to reduce the complexity of the natural product, potentially leading to more efficient manufacturing and the ability to generate diverse libraries for further optimization. baylorsynthesisdrugleadlab.com The design of such analogues is a balance between synthetic feasibility and the retention of biological potency.
Chemical Modification Strategies and Their Synthetic Feasibility
The chemical modification of this compound is a key strategy for probing its SAR and developing new analogues. These modifications have targeted the glutarimide moiety, the macrolactone ring system, and the side-chain.
The glutarimide ring is a critical component for the biological activity of this compound. However, some modifications have been explored to understand its contribution to potency and selectivity. One notable modification has been the synthesis of a this compound homolog containing two additional carbons in the glutarimide side chain. nih.gov This was achieved through a late-stage asymmetric catalytic Mukaiyama aldol (B89426) reaction, demonstrating the feasibility of accessing such analogues. umich.edunih.gov This synthetic strategy allows for the variation of the linker length between the macrolactone and the glutarimide ring, providing a means to probe the spatial requirements for optimal interaction with the ribosomal target.
The 12-membered macrolactone ring of this compound has been a major focus for chemical modification. The synthesis of analogues with alterations to the macrolactone backbone provides insights into the conformational requirements for biological activity. A key synthetic challenge is the stereoselective formation of the strained 12-membered ring. researchgate.net An effective method for this has been the use of a Zn(II)-mediated intramolecular Horner-Wadsworth-Emmons (HWE) reaction. nih.govresearchgate.net
Specific modifications to the macrolactone ring have included alterations at the C-8 and C-9 positions. Biosynthetic engineering has been used to create analogues such as 8,9-dihydro-8R-hydroxy-LTM and 8,9-dihydro-8R-methoxy-LTM. nih.govacs.org These modifications have shown that while the double bond at C-8 and C-9 is important for maximal potency, analogues with a single hydroxyl or methoxy (B1213986) group at these positions can retain significant activity. nih.govacs.org However, double substitutions at C-8 and C-9 have been found to lead to a significant loss of activity. nih.govacs.org
The presence of the E,Z-diene functionality within the macrolactone has also been found to be crucial for effective macrocyclization. Attempts to synthesize analogues with a complete removal of these unsaturation units resulted in the formation of dimers rather than the desired monocyclic structure, highlighting the role of these structural elements in pre-organizing the molecule for ring closure. nih.gov
Derivatization of the side chains of this compound, particularly those attached to the macrolactone ring, has been another avenue of investigation. The stereochemistry of these side chains can have a profound impact on the molecule's three-dimensional shape and, consequently, its biological activity. The asymmetric catalytic Mukaiyama aldol reaction used in the synthesis of this compound and its analogues allows for precise control over the stereochemistry of the side chain containing the glutarimide moiety. umich.edunih.gov This control is critical, as the spatial orientation of the glutarimide ring relative to the macrolactone is a key determinant of potency.
The synthesis of various stereoisomers and the evaluation of their biological activity are essential for a complete understanding of the SAR. While detailed studies on a wide range of side-chain derivatizations and their stereochemical implications are still emerging, the available synthetic strategies provide the tools to generate such diversity for future investigation.
Modifications of the Macrolactone Ring System
Correlation of Structural Changes with Biological Potency and Selectivity
A primary goal of generating this compound analogues is to correlate specific structural modifications with changes in biological potency and selectivity. These studies have provided valuable insights into the pharmacophore of this compound.
| Compound/Analogue | Modification | Biological Activity (Cytotoxicity) | Reference(s) |
| This compound (LTM) | Natural Product | Potent (GI50 in the low μM to nM range against various cancer cell lines) | baylorsynthesisdrugleadlab.comnih.govnih.gov |
| LTM Homolog (extended glutarimide side chain) | Two additional carbons in the glutarimide side chain | Possesses cytotoxicity against MDA-MB-231 breast cancer cells (GI50 = 1–3 μM) | nih.gov |
| 8,9-dihydro-8R-hydroxy-LTM | Saturation of the C8-C9 double bond and addition of a hydroxyl group at C8 | Retains most of the activity | nih.govacs.org |
| 8,9-dihydro-8R-methoxy-LTM | Saturation of the C8-C9 double bond and addition of a methoxy group at C8 | Retains most of the activity | nih.govacs.org |
| Analogues with double substitutions at C-8 and C-9 | e.g., hydroxylation at both positions | Significant loss of activity | nih.govacs.org |
| Truncated analogues lacking the glutarimide side-chain | Removal of the entire glutarimide side chain | Significantly less toxic against human mammary epithelial cells | nih.gov |
The data clearly indicate that while the glutarimide moiety is crucial for high potency, certain modifications to the macrolactone ring are tolerated. The combination of a hydroxyl group at C-17 and a double bond at C-8 and C-9 appears to be optimal for the most potent activity. nih.govacs.org The reduced toxicity of analogues lacking the glutarimide side-chain further underscores the importance of this functional group for the potent cytotoxic effects of this compound. nih.gov
Development and Evaluation of Simplified this compound Analogues
The structural complexity of this compound presents a significant challenge for its chemical synthesis and the generation of diverse analogue libraries. To address this, research efforts have been directed towards the development of simplified this compound analogues. baylorsynthesisdrugleadlab.com The primary goal of this approach is to identify the minimal structural components required for biological activity and to create more synthetically tractable molecules.
One strategy for simplification has been the synthesis of truncated analogues that lack the glutarimide side-chain. nih.gov These compounds were found to be significantly less toxic than this compound, suggesting that while the macrolactone core may have some inherent biological activity, the glutarimide moiety is the primary driver of potent cytotoxicity. nih.gov
Further efforts in developing simplified analogues are focused on creating molecules that mimic the key features of the this compound pharmacophore in a more accessible chemical scaffold. baylorsynthesisdrugleadlab.com These endeavors aim to produce compounds that retain the potent and selective inhibition of translation elongation while offering improved synthetic accessibility, which is a critical step towards the development of new anti-cancer drug candidates. baylorsynthesisdrugleadlab.com
Comparative SAR Analysis with Structurally Related Natural Products
The potent biological activity of this compound has prompted extensive structure-activity relationship (SAR) studies, not only on this compound itself but also in comparison with its structurally related natural products. These comparative analyses, particularly with other glutarimide-containing macrolides like iso-migrastatin, migrastatin (B49465), and cycloheximide, have provided critical insights into the pharmacophoric features essential for their cytotoxic and other biological effects.
A significant body of research has established that the 12-membered macrolide ring, as seen in this compound and iso-migrastatin, is a key determinant of high potency. researchgate.netnih.gov Comparative studies have shown that these 12-membered macrolides generally exhibit more potent cytotoxicity against various cancer cell lines than their 14-membered counterparts, such as migrastatin. researchgate.netnih.gov This suggests that the more constrained conformation of the 12-membered ring may be optimal for binding to its biological target, the eukaryotic ribosome. plos.org
Key structural motifs that have been extensively studied include the substituents on the macrolide ring and the glutarimide side chain. The presence of a hydroxyl group at the C17 position is a recurring feature in the more active compounds. researchgate.netnih.gov For instance, the C17-hydroxylated analog of a migrastatin derivative showed profoundly improved activity relative to its non-hydroxylated or dehydrated counterparts. nih.gov
Furthermore, the unsaturation within the macrolide ring, specifically the C8-C9 double bond, has been identified as crucial for potent activity. acs.orgnih.gov Saturation of this double bond, as seen in dihydro-lactimidomycin, leads to a significant reduction in cytotoxicity. nih.gov This highlights the importance of the ring's conformation and electronic properties conferred by this unsaturation.
Engineered biosynthesis and semi-synthesis have enabled the creation of novel analogs that combine features from different natural products, providing deeper insights into the SAR. acs.orgnih.gov For example, analogs of this compound have been created that incorporate hydroxyl or methoxy groups at the C8 position, mimicking features of iso-migrastatin. acs.orgnih.gov The biological evaluation of these hybrid structures has revealed that while single modifications at C8 or C9 can be tolerated, double substitutions often lead to a significant loss of activity. acs.orgnih.gov
The glutarimide moiety itself is a critical pharmacophore. Truncated analogs that lack the glutarimide side chain have been synthesized and tested, and they were found to be significantly less toxic than the parent compound. nih.gov However, a homolog of this compound with two additional carbons in the glutarimide side chain was found to retain significant cytotoxicity, suggesting some flexibility in the length of this side chain. nih.gov
The following table summarizes the cytotoxic activities of this compound and a selection of its structurally related natural and synthetic analogs against various human cancer cell lines, illustrating the key SAR findings.
| Compound Name | R1 | R2 | R3 | R4 | Cell Line | IC50 / GI50 (nM) | Reference |
| This compound | H | H | OH | =CH- | MDA-MB-231 | 3.0 - 65 | nih.gov |
| HeLa | 3.0 - 65 | nih.gov | |||||
| Jurkat T | 3.0 - 65 | baylorsynthesisdrugleadlab.com | |||||
| iso-Migrastatin | H | H | H | =CH- | - | - | |
| Migrastatin | \multicolumn{4}{c | }{14-membered macrolide} | 4T1 | >1000 | nih.gov | ||
| 8,9-dihydro-Lactimidomycin | H | H | OH | -CH2- | 4T1 | >1000 | nih.gov |
| 17-hydroxy-8-desmethoxy-iso-MGS | H | OH | OH | -CH2- | MDA-MB-231 | 100 - 1000 | researchgate.net |
| 8,9-dihydro-8R-hydroxy-LTM | OH | H | OH | -CH2- | MDA-MB-231 | 10 - 100 | researchgate.net |
| 8,9-dihydro-8R-methoxy-LTM | OMe | H | OH | -CH2- | MDA-MB-231 | 10 - 100 | researchgate.net |
| This compound Homolog (extended glutarimide) | H | H | OH | =CH- | MDA-MB-231 | 1000 - 3000 | nih.gov |
| Truncated Analog (lacking glutarimide) | \multicolumn{4}{c | }{Macrolactone only} | MDA-MB-231 | >10000 | nih.gov |
Table 1. Comparative cytotoxic activity of this compound and related compounds. The table illustrates the impact of the macrolide ring size, unsaturation, and substitutions on the cytotoxic potency.
Advanced Research Methodologies and Applications
Lactimidomycin as a Probe in Translational Control Studies
The regulation of protein synthesis, or translational control, is fundamental to cellular homeostasis, and its dysregulation is linked to numerous diseases. nih.gov Natural products that interact with the translational machinery, such as this compound, serve as invaluable research tools for dissecting this complex process. nih.gov
This compound (LTM) is a potent inhibitor of eukaryotic translation elongation. medchemexpress.com Its mechanism involves binding to the E-site (exit site) of the 60S large ribosomal subunit. nih.govnih.gov This action distinguishes it from many other translation inhibitors and makes it particularly useful for studying the transition from translation initiation to elongation.
A key characteristic of LTM is its preferential trapping of initiating ribosomes. eirnabio.compnas.org Unlike the well-known inhibitor cycloheximide (B1669411) (CHX), which also binds the E-site, LTM is a larger molecule. nih.govresearchgate.net This size difference is critical; LTM can only access its binding site when the ribosomal E-site is vacant, a condition primarily met by the 80S ribosome immediately after it has assembled at a start codon but before the first translocation event has occurred. nih.govpnas.org Once elongation begins and a deacylated tRNA occupies the E-site, it is more difficult for LTM to bind. nih.gov In contrast, the smaller CHX can bind to the E-site regardless of its occupancy, thereby halting elongation at any point in the cycle. nih.govnih.gov
This specific action allows LTM to stall the ribosome precisely at the start of an open reading frame (ORF), effectively freezing the first step of elongation. nih.govnih.gov This property has been exploited in ribosome profiling techniques to globally map translation initiation sites (TIS) with high precision. eirnabio.comnih.gov An approach known as global translation initiation sequencing (GTI-seq) uses LTM to accumulate ribosome footprints specifically at start codons, enabling the identification of canonical and alternative TIS across the transcriptome. eirnabio.compnas.orgpnas.org This has revealed an unexpected complexity in the proteome, with many genes containing multiple TIS that can produce different protein isoforms. eirnabio.com
Comparative studies using both LTM and CHX allow researchers to distinguish initiating ribosomes from elongating ones. eirnabio.comresearchgate.net While CHX freezes all translating ribosomes in place, LTM preferentially sequesters those at the very beginning of a coding sequence. pnas.orgresearchgate.net This differential effect has been instrumental in confirming that LTM prevents the ribosome from leaving the start codon, providing a powerful method to investigate the dynamics of early translation events. nih.govnih.gov
| Inhibitor | Binding Site | Mechanism of Action | Primary Effect on Ribosomes | Application in Ribosome Profiling |
| This compound (LTM) | Ribosomal E-site | Prevents the first translocation by binding to the empty E-site of an assembled 80S ribosome. nih.govnih.gov | Traps initiating ribosomes at the start codon. eirnabio.compnas.org | Used in GTI-seq to map translation initiation sites (TIS). pnas.orgpnas.org |
| Cycloheximide (CHX) | Ribosomal E-site | Blocks the translocation step at any point during elongation. nih.govfrontiersin.org | Freezes all actively translating ribosomes. pnas.org | Used as a general elongation inhibitor to map ribosome density. pnas.org |
| Harringtonine | 60S ribosomal subunit | Binds to free 60S subunits, stalling the 80S ribosome upon formation at the start codon. eirnabio.com | Captures initiating ribosomes. eirnabio.comresearchgate.net | Used to identify TIS, though LTM allows for higher resolution mapping. pnas.org |
Development of Chemical Biology Tools Derived from this compound
The unique and potent activity of this compound makes it an attractive scaffold for the development of sophisticated chemical biology probes. nih.govmdpi.com Such tools are designed to elucidate biological processes by providing temporal and dose-dependent control over their targets. mdpi.com The general structure of these probes involves a core structure for binding specificity (in this case, LTM), a reactive group for covalent labeling, and a reporter group for detection. mdpi.com
While LTM itself is a powerful probe for studying translation, its derivatization can expand its utility. For instance, incorporating minimalist linkers containing functionalities like an alkyne or an azide (B81097) would enable its use in bioorthogonal "click chemistry" reactions. mdpi.comfrontiersin.org This would allow for the attachment of reporter tags, such as fluorophores or biotin, to visualize LTM's subcellular localization or to perform affinity-based proteomics to confirm its binding partners within the complex cellular environment. Research into Rh(II)-catalyzed O–H insertion reactions on LTM has demonstrated that its complex structure can be chemically modified, opening avenues for creating such functionalized analogues. acs.org
The development of new LTM congeners and rearrangement products, alongside a deeper understanding of its biosynthesis, provides a platform for engineering novel analogues. nih.govacs.orgacs.org By modifying the LTM structure, it may be possible to fine-tune its activity, improve its selectivity, or introduce new functionalities for advanced chemical biology applications, such as photoaffinity labeling to irreversibly cross-link the molecule to its ribosomal binding pocket. mdpi.comacs.org
Computational Modeling and Docking Studies of Ribosome-Lactimidomycin Interactions
Computational methods, including molecular modeling and docking studies, have been crucial in providing a detailed understanding of how this compound interacts with the ribosome at an atomic level. openbiochemistryjournal.com These studies are often performed in conjunction with high-resolution structural data from X-ray crystallography, which has successfully mapped the binding site of LTM on the Saccharomyces cerevisiae 80S ribosome. researchgate.netnih.gov
These structural and computational studies confirm that LTM binds within a pocket at the E-site of the large ribosomal subunit (LSU). nih.govoup.com This binding site is also occupied by the related glutarimide (B196013) inhibitor, cycloheximide. openbiochemistryjournal.comnih.gov The models reveal that LTM establishes a dense network of interactions with the 25S rRNA and the eukaryotic-specific ribosomal protein eL42, which helps to anchor it in place. researchgate.netnih.gov
Docking studies have been particularly insightful for comparing LTM with other inhibitors and for explaining structure-activity relationships (SAR). nih.govfrontiersin.org For example, computational models help to rationalize why the larger size of LTM compared to CHX is key to its specific inhibition of the first elongation cycle. researchgate.net Models show that while LTM fits comfortably into an empty E-site, it would sterically clash with the CCA-end of a deacylated tRNA once translocation has occurred. nih.gov This provides a structural basis for LTM's preferential activity on initiating ribosomes. These computational approaches are essential for guiding the structure-based design of new, potentially more potent or selective translation inhibitors derived from the LTM scaffold. nih.gov
| Technique | Key Findings for this compound | References |
| X-ray Crystallography | Determined the high-resolution structure of LTM in complex with the 80S ribosome. | researchgate.net |
| Molecular Docking | Confirmed LTM binds the E-site of the large ribosomal subunit, sharing a pocket with cycloheximide. | openbiochemistryjournal.comnih.govoup.com |
| Computational Modeling | Revealed extensive interactions with rRNA and ribosomal protein eL42. | researchgate.netnih.gov |
| Comparative Modeling | Provided a structural rationale for LTM's preferential inhibition of initiating ribosomes due to its larger size compared to cycloheximide. | researchgate.netnih.gov |
Bioanalytical Techniques for Metabolite Identification and Quantification
The isolation, identification, and quantification of this compound and its related metabolites rely on a suite of advanced bioanalytical techniques. researchgate.net These methods are essential for studying its biosynthesis in the producing organism, Streptomyces amphibiosporus, and for characterizing new, engineered analogues. nih.govacs.org
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used for the separation and purification of LTM and its congeners from complex mixtures such as fermentation broths. nih.govacs.orgresearchgate.net HPLC provides a robust method for analyzing LTM production levels and for isolating new metabolites. nih.govacs.org
For definitive structural elucidation and identification, HPLC is often coupled with Mass Spectrometry (LC-MS). researchgate.netwisdomlib.org LC-MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, enabling the detection and quantification of LTM and its metabolites even at low concentrations. wisdomlib.org Further structural details are obtained using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are used to piece together the precise chemical structure and stereochemistry of newly isolated compounds related to LTM. acs.org These bioanalytical tools were instrumental in identifying new metabolites involved in the LTM biosynthetic pathway and in characterizing novel rearrangement products. nih.govacs.orgfigshare.com
Future Directions in Academic Research on Lactimidomycin
Further Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of lactimidomycin involves a fascinating and complex enzymatic machinery. While the gene cluster responsible for LTM production in Streptomyces amphibiosporus has been identified, further research is needed to fully understand the function of each enzyme and the intricate regulatory networks. nih.govsecondarymetabolites.org The LTM biosynthetic gene cluster encodes an acyltransferase (AT)-less type I polyketide synthase (PKS), which is a relatively unusual feature. nih.gov Delving deeper into the mechanisms of these AT-less PKSs could reveal new paradigms in polyketide biosynthesis. researchgate.net
Key areas for future research include:
Characterization of tailoring enzymes: The conversion of the nascent polyketide chain into the final this compound structure involves several tailoring enzymes, such as P450 desaturases. acs.org A more profound understanding of these enzymes could allow for the engineered biosynthesis of novel analogs.
Investigation of regulatory elements: Unraveling the regulatory mechanisms that control the expression of the ltm gene cluster could lead to strategies for enhancing the production yield of this compound. acs.org
Comparative genomics: Comparing the biosynthetic pathways of this compound with those of structurally related glutarimide-containing polyketides like iso-migrastatin could provide valuable insights into the evolution of these metabolic pathways and the enzymatic basis for their structural diversity. nih.gov
Development of More Efficient and Scalable Synthetic Methodologies
While total syntheses of this compound have been achieved, developing more efficient and scalable routes remains a critical goal for future research. acs.orgresearchgate.netumich.edu The inherent ring strain of the 12-membered macrolactone ring presents a significant synthetic challenge. umich.edu
Future synthetic efforts should focus on:
Novel macrocyclization strategies: Exploring new catalytic methods for the formation of the 12-membered ring could lead to higher yields and stereoselectivity. For instance, ring-closing alkyne metathesis (RCAM) has been shown to be an effective strategy. acs.org
Convergent synthetic routes: Designing more convergent approaches would allow for the rapid assembly of the this compound scaffold and facilitate the synthesis of a diverse range of analogs.
Asymmetric synthesis: Developing highly stereocontrolled methods for the installation of the multiple stereocenters in this compound is crucial for producing enantiomerically pure material for biological evaluation. researchgate.net
High-Resolution Structural Biology Studies of Ribosome-Lactimidomycin Complexes
This compound exerts its potent cytotoxic effects by inhibiting eukaryotic translation elongation. nih.govmedchemexpress.com It binds to the E-site of the 60S ribosomal subunit, thereby blocking the translocation step. nih.gov While the binding site has been identified through footprinting experiments, high-resolution structural information is still lacking. nih.gov
Future research should aim to:
Obtain crystal or cryo-electron microscopy (cryo-EM) structures: Determining the high-resolution structure of the human ribosome in complex with this compound would provide unprecedented atomic-level detail of the drug-target interaction. anr.frresearchgate.netresearchgate.net This information would be invaluable for understanding the precise mechanism of action and for the rational design of new inhibitors.
Compare with other E-site inhibitors: Structural comparisons with other E-site binding inhibitors, such as cycloheximide (B1669411), could reveal the molecular basis for their differential activities and potencies. nih.govroyalsocietypublishing.org
Investigate conformational changes: High-resolution structures could reveal conformational changes in the ribosome upon this compound binding, providing deeper insights into the mechanism of translocation inhibition. nih.gov
Identification of Additional Molecular Targets and Biological Pathways
While the ribosome is the primary and most well-characterized target of this compound, the possibility of other molecular targets cannot be excluded. nih.gov The compound has been shown to inhibit tumor cell migration, and it is plausible that this activity is mediated through interactions with proteins other than the ribosome. nih.gov
Future investigations should explore:
Affinity-based proteomics: Using chemical probes derived from this compound to identify binding partners in cell lysates could uncover novel targets.
Genetic and genomic screens: Performing screens in model organisms like yeast could identify genes that modulate sensitivity to this compound, pointing towards additional pathways affected by the compound.
Pathway analysis: Investigating the downstream effects of this compound treatment on various signaling pathways, such as those involved in the ribotoxic stress response, could provide a more comprehensive understanding of its cellular effects. encyclopedia.pub
Exploration of this compound in Diverse Preclinical Disease Models
This compound has demonstrated potent antiproliferative activity against a range of cancer cell lines and has shown efficacy in a mouse model of breast cancer. nih.govmedchemexpress.com It also exhibits broad-spectrum antiviral activity against RNA viruses, including dengue virus, Kunjin virus, Modoc virus, vesicular stomatitis virus, and poliovirus 1. nih.gov
To further explore its therapeutic potential, future studies should involve:
Testing in a wider range of cancer models: Evaluating the efficacy of this compound in various preclinical models, including patient-derived xenografts and models of metastatic disease, is crucial. researchgate.net
Investigating antiviral activity in vivo: Assessing the antiviral efficacy of this compound in animal models of viral infection is a necessary step towards its development as an antiviral agent.
Exploring other disease contexts: Given its fundamental mechanism of inhibiting protein synthesis, this compound could potentially be repurposed for other diseases characterized by aberrant protein production. biorxiv.org
Design of Next-Generation Analogues with Improved Mechanistic Specificity and Potency
The development of this compound analogues offers a promising strategy to enhance its therapeutic properties. baylorsynthesisdrugleadlab.com By systematically modifying the structure of this compound, it may be possible to improve its potency, selectivity, and pharmacokinetic properties. baylorsynthesisdrugleadlab.com
Future analogue design should focus on:
Structure-activity relationship (SAR) studies: Synthesizing and evaluating a diverse library of this compound analogues will help to delineate the key structural features required for its biological activity. baylorsynthesisdrugleadlab.com For example, studies have already shown that modifications to the 12-membered macrolide ring can impact potency. acs.org
Improving drug-like properties: Modifications can be introduced to enhance properties such as solubility, metabolic stability, and oral bioavailability.
Developing context-dependent inhibitors: It may be possible to design analogues that selectively inhibit the translation of specific mRNAs, such as those encoding oncoproteins like MYC, offering a more targeted therapeutic approach with potentially fewer side effects. biorxiv.org
Q & A
Q. What are the known biosynthesis pathways of lactimidomycin, and how can isotopic labeling experiments elucidate its polyketide origins?
this compound (LTM) is biosynthesized via a polyketide pathway in Streptomyces amphibiosporus. Isotopic labeling experiments (e.g., using ¹³C or ²H precursors) can trace the incorporation of acetate or malonate units into its glutarimide and macrocyclic lactone structures. These studies confirm the polyketide synthase (PKS) origin of its core scaffold and identify key enzymatic steps .
Q. What experimental models are optimal for studying this compound’s inhibition of eukaryotic translation initiation?
Yeast (Saccharomyces cerevisiae) and mammalian cell lines (e.g., HeLa) are widely used. Researchers treat cells with this compound (50 µM for 30 minutes) to arrest ribosomes at initiation phases, followed by ribosome profiling to map ribosome occupancy. This method identifies stalled ribosomes at start codons, validating its role in blocking translocation .
Q. How does this compound’s mechanism differ from other translation inhibitors like cycloheximide?
Unlike cycloheximide, which freezes ribosomes during elongation, this compound binds the ribosome’s E-site during initiation, preventing tRNA accommodation. This specificity makes it useful for studying translation initiation dynamics in TI-seq (Translation Initiation Sequencing) experiments .
Advanced Methodological Inquiries
Q. How can researchers optimize ribosome profiling protocols when using this compound to minimize off-target effects?
Key steps include:
- Pre-treating cells with this compound (50 µM, 30 minutes) to enrich initiating ribosomes.
- Combining TI-seq with standard Ribo-seq (using cycloheximide) to distinguish initiation vs. elongation phases.
- Validating results with orthogonal methods like polysome profiling or CRISPR-based knockdown of putative ORFs .
Q. What analytical challenges arise when identifying small ORFs (smORFs) using this compound-based TI-seq, and how can tools like Ribo-TISH address them?
TI-seq data often reveals false-positive ORFs due to ribosome stalling or non-canonical initiation. Ribo-TISH integrates TI-seq and Ribo-seq data to filter noise by requiring dual evidence (initiation + elongation signals). It also accounts for non-AUG start codons, improving smORF annotation accuracy .
Q. How should researchers resolve contradictions between this compound-treated vs. untreated ribosome profiling datasets?
Discrepancies may arise from technical artifacts (e.g., drug efficacy variability) or biological heterogeneity. Solutions include:
- Normalizing data using spike-in controls (e.g., exogenous RNA).
- Applying statistical frameworks (e.g., DESeq2) to adjust for batch effects.
- Cross-validating with proteomics to confirm translated ORFs .
Q. What frameworks (e.g., PICOT, FINER) are suitable for designing hypothesis-driven studies on this compound’s therapeutic potential?
- PICOT : Define Population (e.g., cancer cell lines), Intervention (this compound dosage), Comparison (untreated/cycloheximide-treated), Outcome (translation inhibition efficiency), and Time (acute vs. chronic exposure).
- FINER : Ensure questions are Feasible (in vitro models), Interesting (novel mechanisms), Novel (unexplored ORFs), Ethical (non-clinical focus), and Relevant (cancer biology applications) .
Q. What strategies ensure reproducibility in this compound-related translational research?
Q. How can researchers systematically review literature on this compound’s dual roles in cancer cytotoxicity and antibiotic resistance?
Use databases like PubMed and Google Scholar with search strings:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
